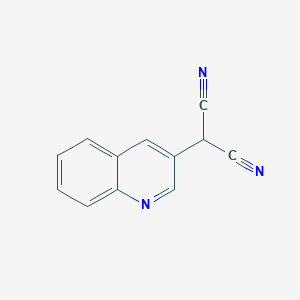
Methyl 2,4-Bis(benzyloxy)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,4-Bis(benzyloxy)phenylacetate” is a chemical compound with the molecular formula C23H22O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-Bis(benzyloxy)phenylacetate” is represented by the formula C23H22O4 . For a more detailed understanding of its structure, it would be beneficial to refer to a 3D molecular model or a detailed structural diagram.Physical And Chemical Properties Analysis
“Methyl 2,4-Bis(benzyloxy)phenylacetate” has a molecular weight of 362.42 . Additional physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet or similar resource .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2,4-Bis(benzyloxy)phenylacetate plays a crucial role in the synthesis of highly functionalized organic compounds. For instance, it is involved in the efficient synthesis of 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives through reactions with triphenylphosphine and dialkyl acetylenedicarboxylates, showcasing its versatility in organic synthesis (Souldozi, Dadrass, & Ranjdost, 2010). Additionally, its reactivity with t-BuLi/chiral bis(oxazoline) complex, followed by carboxylation, demonstrates its potential in asymmetric synthesis, providing high enantiomeric excess (ee) of α-methoxy phenylacetic acid, a valuable intermediate in various synthetic routes (Komine, Wang, Tomooka, & Nakai, 1999).
Material Science and Photophysical Properties
The compound's derivatives have been explored for their electronic and photophysical properties, particularly in the context of fluorescence bioimaging and electro-optic applications. For example, neutral and charged two-photon absorbing squaraines derivatives, synthesized from similar molecular backbones, exhibit significant potential as fluorescent probes for bioimaging due to their photophysical properties, as demonstrated in studies involving HeLa cells (Chang et al., 2019). Furthermore, novel polyurethanes containing 2,4-dioxybenzylidenecyanoacetate groups, derived from related chemical structures, have been investigated for their NLO-chromophore properties, showing promise for electro-optic applications due to their solubility, thermal stability, and second-harmonic generation (SHG) coefficients (Lee, Park, Lee, & Rhee, 2002).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of Methyl 2,4-Bis(benzyloxy)phenylacetate have been synthesized and evaluated for their potential as antiarrhythmic agents. Specifically, mono- and bis(aminomethyl)phenylacetic acid esters, related to this compound, have been assessed for their antiarrhythmic efficacy and pharmacokinetic profiles, highlighting the compound's relevance in the development of cardiovascular drugs (Chorvat et al., 1993).
Mecanismo De Acción
Mode of Action
It is known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
The biochemical pathways affected by Methyl 2,4-Bis(benzyloxy)phenylacetate are currently unknown
Pharmacokinetics
It is known that the compound is soluble in dmso and corn oil , which could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,4-Bis(benzyloxy)phenylacetate . For example, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, the compound is water-soluble , which could influence its distribution in aquatic environments.
Propiedades
IUPAC Name |
methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIGGKEPSUENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


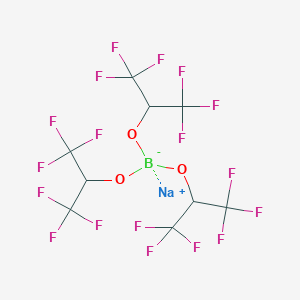
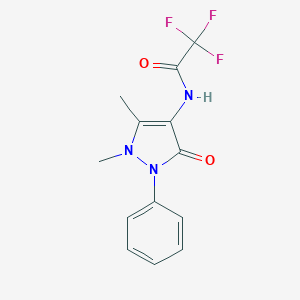




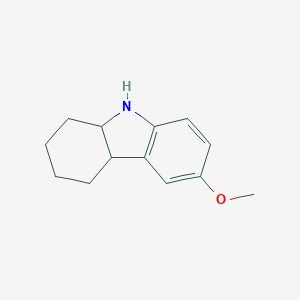
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
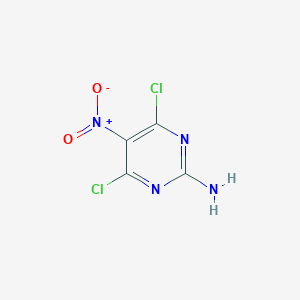
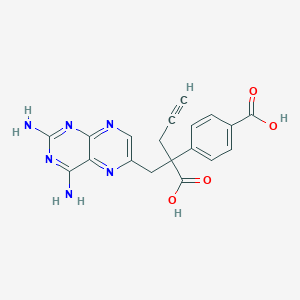
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
